

Introduction to Haloxyfop and ACCase Inhibition

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Compound Focus: Haloxyfop

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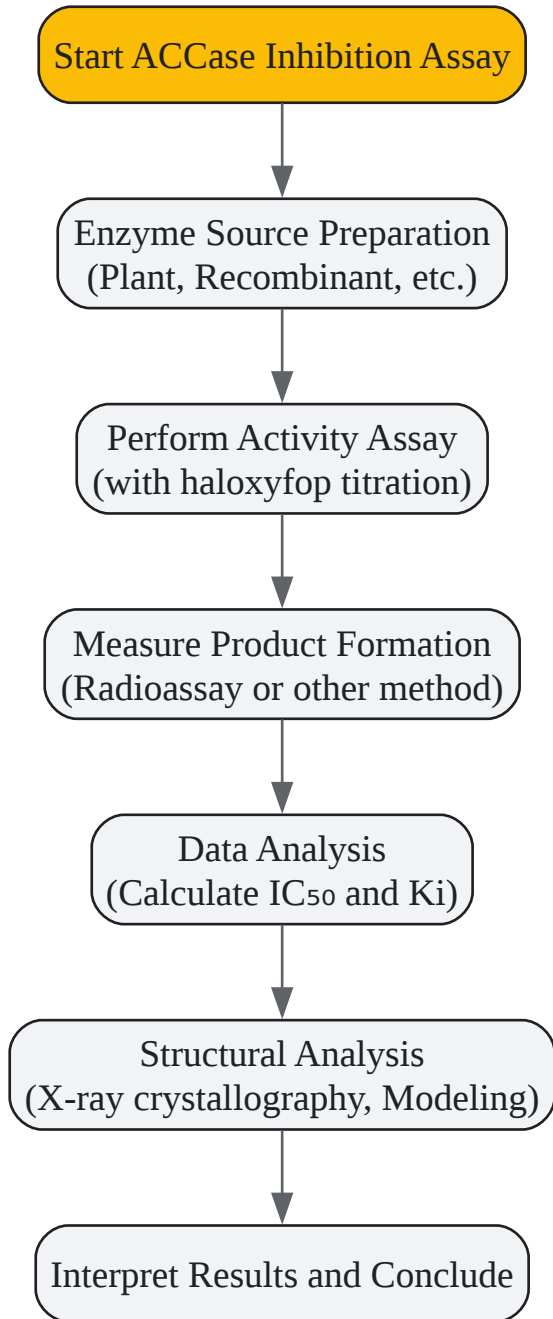
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Acetyl-CoA carboxylase (ACCase) is a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of acetyl-CoA to form **malonyl-CoA**. This reaction is the first committed step in fatty acid biosynthesis, making ACCase a crucial metabolic enzyme and a valuable target for herbicides and potential therapeutics [1] [2]. **Haloxyfop** is a representative aryloxyphenoxypropionate (FOP) herbicide that potently and selectively inhibits the **carboxyltransferase (CT) domain** of homomeric ACCase in plants [3] [4]. Its mechanism involves binding to the CT domain's active site, disrupting fatty acid synthesis and ultimately leading to plant death [1] [5]. These application notes detail the protocols for assessing **haloxyfop's** inhibitory effect on ACCase.

Mechanism of Action and Structural Basis

Haloxyfop acts as a reversible, non-competitive inhibitor of the ACCase CT domain [6]. Crystallographic studies of the yeast ACCase CT domain in complex with **haloxyfop** reveal that the inhibitor binds at the dimer interface, inducing significant conformational changes in several residues to create a conserved hydrophobic pocket [1]. Key residues like L1705 and V1967 (yeast numbering) are critical for forming this binding pocket; mutations at these positions can confer herbicide resistance [1] [7]. The binding of **haloxyfop** physically blocks the enzyme's active site, preventing the carboxylation of acetyl-CoA and halting fatty acid biosynthesis [1].

The following diagram illustrates the conceptual workflow for investigating **haloxyfop** inhibition, from enzyme preparation to data analysis:



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Key Experimental Findings and Quantitative Data

The table below summarizes quantitative data from various **haloxyfop** inhibition assays, providing a reference for expected potency across different biological systems.

Enzyme Source	Assay Type	Inhibition EC ₅₀ / I ₅₀	Key Experimental Conditions	Reference
Maize (<i>Zea mays</i> L.)	ACCCase activity	Nanomolar concentrations	In vitro enzyme activity assay	[3]
Yeast CT Domain	Crystallography & Kinetics	Required 1 mM for crystal soaking	Soaking free enzyme crystals for 1 hour	[1]
Wheat ACCCase Extract (Wildtype)	In vitro ACCCase activity	0.968 μM (I ₅₀ for haloxyfop)	Quizalofop-resistant wheat study, 75 μM malonyl-CoA	[6]
<i>Trypanosoma brucei</i> lysate	ACCCase activity	67 μM (EC ₅₀)	30 min pre-incubation, 5 mM [¹⁴ C]NaHCO ₃	[7]
<i>Trypanosoma brucei</i> parasites	Cell growth (BF/PF)	0.8 - 1.2 mM (EC ₅₀)	Growth monitored for up to 10 days	[7]

Detailed Experimental Protocols

ACCCase Inhibition Assay Using Radioisotopes

This protocol, adapted from studies on *Trypanosoma brucei* and plants, measures the conversion of [¹⁴C]NaHCO₃ into [¹⁴C]malonyl-CoA [7].

Reagents:

- Assay Buffer
- ATP (5 mM final concentration)
- Acetyl-CoA (1 mM final concentration)
- [¹⁴C]NaHCO₃ (5 mM, specific activity ~14.9 mCi/mmol)
- **Haloxyfop** stock solution (e.g., 100 mM in DMSO)

- ACCase enzyme source (e.g., purified protein or cell lysate)

Procedure:

- **Pre-incubation:** On ice, incubate the ACCase enzyme source with **haloxyfop** inhibitor (or DMSO vehicle control) for **30 minutes** [7].
- **Reaction Initiation:** Add the complete reaction mixture containing ATP, acetyl-CoA, and [¹⁴C]NaHCO₃ to a final volume of 100 μL.
- **Incubation:** Conduct the reaction at **30°C for 30 minutes** with constant mixing (e.g., 500 RPM) [7].
- **Reaction Termination:** Stop the reaction by adding acid (e.g., perchloric or trichloroacetic acid).
- **Product Quantification:**
 - Precipitate the [¹⁴C]malonyl-CoA product on filter paper (e.g., Whatman #1).
 - Air-dry the filters and quantify the acid-stable radioactivity by **scintillation counting**.

Data Analysis:

- Calculate enzyme activity as nmol of malonyl-CoA formed per mg of protein per unit time.
- Plot % residual activity versus log inhibitor concentration to determine the **IC₅₀ value**.

Whole-Plant Bioassay for Herbicide Efficacy

This protocol assesses the phenotypic effect of **haloxyfop** on plant growth, correlating efficacy with ACCase inhibition [6] [5].

Materials:

- Plant specimens (e.g., wheat, *Allium cepa*)
- **Haloxfop**-R-methyl formulation (commercial or pure)
- Growth chambers or greenhouse

Procedure:

- **Plant Treatment:** Apply **haloxyfop** as a post-emergence spray at varying doses. Include untreated control plants.
- **Growth Monitoring:** Grow plants under controlled conditions for a predetermined period (e.g., 21-28 days).
- **Endpoint Measurement:**
 - Harvest shoots and measure **fresh biomass**.
 - Alternatively, measure root elongation in a model system like *Allium cepa* [5].
- **Dose-Response Analysis:**

- Fit biomass data (% of control) to a log-logistic model (e.g., 2- or 4-parameter) [6].
- Calculate the **GR₅₀** (herbicide dose causing 50% growth reduction).

Crystallography of Haloxyfop-ACCCase Complex

This protocol outlines the procedure for determining the atomic structure of the ACCase-**haloxyfop** complex, providing mechanistic insights [1].

Procedure:

- **Protein Preparation:** Express and purify the recombinant CT domain of ACCase (e.g., residues 1429–2233 from yeast ACC) in *E. coli* [1].
- **Crystallization:**
 - Crystallize the free enzyme using the vapor diffusion method. A typical reservoir solution contains 0.1 M sodium citrate (pH 5.5), 200 mM NaCl, and 8-10% PEG 8000 [1].
- **Ligand Soaking:**
 - Soak pre-formed crystals of the free enzyme in a cryoprotectant solution containing **1-2 mM haloxyfop** for approximately **1 hour** [1].
- **Data Collection and Analysis:**
 - Flash-freeze soaked crystals and collect X-ray diffraction data at a synchrotron source.
 - Solve the structure by molecular replacement using the free enzyme structure as a model.
 - Observe clear electron density for the bound **haloxyfop** molecule at the CT dimer interface [1].

Advanced Applications and Resistance Studies

- **Cross-Resistance Studies: Haloxyfop** is a key tool for investigating target-site resistance. Specific mutations (e.g., I1781L, W1999C, A2004V in weeds) can reduce binding affinity. Interestingly, the **A2004V** mutation in wheat confers strong resistance to quizalofop but results in **negative cross-resistance** (increased sensitivity) to **haloxyfop** [6].
- **Drug Discovery for Human Diseases:** As ACCase is a validated target for obesity and diabetes, **haloxyfop** serves as a lead compound. Structural data from herbicide-ACCCase complexes facilitate the rational design of novel inhibitors against human ACC1 and ACC2 [1].
- **Selectivity and Safeners: Haloxyfop's** selectivity in grasses over broadleaf crops is attributed to structural differences in the CT domain of homomeric vs. heteromeric ACCase. **Safeners** can be used in combination to selectively enhance herbicide detoxification in crops via cytochrome P450s and glutathione S-transferases without protecting weeds [2].

Critical Considerations and Troubleshooting

- **Enzyme Source:** Sensitivity to **haloxyfop** varies significantly between organisms. Gramineae plants are highly sensitive, while human and some protozoan enzymes are less so [7]. Always confirm the source and purity of the enzyme.
- **Inhibitor Handling:** Prepare **haloxyfop** stock solutions in high-quality DMSO. Account for solvent effects in controls (typically keeping DMSO $\leq 1\%$ v/v).
- **Resistance Interpretation:** When assessing resistance, correlate enzyme-level I_{50} values with whole-plant GR_{50} values. Note that in planta resistance factors are often higher due to additional mechanisms like reduced uptake or enhanced metabolism [6].
- **Crystallization Challenges:** Soaking crystals with high concentrations of **haloxyfop** (>1-2 mM) can damage crystal packing. Optimize soaking time and concentration to maintain diffraction quality [1].

Conclusion

Haloxfop is a potent and well-characterized chemical tool for probing the structure and function of the ACCase enzyme. The protocols outlined here—spanning biochemical, whole-plant, and structural biological approaches—provide a comprehensive framework for researchers to investigate herbicide action, understand resistance mechanisms, and explore novel applications in therapeutic drug discovery.

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References

1. Molecular basis for the inhibition of the carboxyltransferase ... [pmc.ncbi.nlm.nih.gov]
2. Emerging possibilities in the advancement of herbicides to ... [frontiersin.org]
3. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxfop ... [pmc.ncbi.nlm.nih.gov]
4. Haloxfop-P (Ref: DE 535 acid) - AERU [sitem.herts.ac.uk]
5. Efficacy of Haloxfop-R-Methyl on Allium cepa [pmc.ncbi.nlm.nih.gov]

6. Biochemical and structural characterization of quizalofop ... [nature.com]

7. Trypanosoma brucei: Inhibition of acetyl-CoA carboxylase ... [pmc.ncbi.nlm.nih.gov]

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